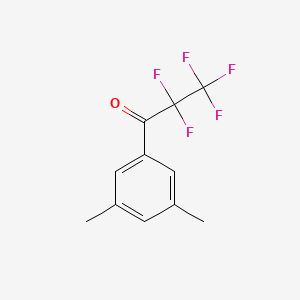

3,5-Dimethylphenyl perfluoroethyl ketone

Beschreibung

Eigenschaften

IUPAC Name |

1-(3,5-dimethylphenyl)-2,2,3,3,3-pentafluoropropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F5O/c1-6-3-7(2)5-8(4-6)9(17)10(12,13)11(14,15)16/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFMVQMBISOOWKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)C(C(F)(F)F)(F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201022263 | |

| Record name | 1-(3,5-dimethylphenyl)-2,2,3,3,3-pentafluoropropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201022263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1352216-62-6 | |

| Record name | 1-(3,5-dimethylphenyl)-2,2,3,3,3-pentafluoropropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201022263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Mechanism and Substrate Considerations

In the context of 3,5-dimethylphenyl perfluoroethyl ketone, the electron-donating methyl groups at the 3- and 5-positions of the benzene ring activate the ring toward electrophilic attack. However, the strong electron-withdrawing effect of the perfluoroethyl acyl chloride (CF2CF3COCl) counteracts this activation, necessitating elevated reaction temperatures or prolonged reaction times. The Chinese patent CN104761435A demonstrates the acylation of xylenes with alkyl acyl halides under mild conditions (0–150°C, 1–12 hours), yielding 3,5-dimethylcarbonyl intermediates. Adapting this to perfluoroethyl systems would require:

-

Catalyst selection : Lewis acids like FeCl3 may outperform AlCl3 due to better tolerance for electron-deficient acyl groups.

-

Solvent optimization : Non-polar solvents (e.g., dichloromethane) enhance electrophilicity, while polar aprotic solvents (e.g., ethyl acetate) improve solubility of fluorinated reagents.

Case Study: Acylation of m-Xylene with Perfluoroethyl Acyl Chloride

A hypothetical adaptation of Example 1 from CN104761435A involves reacting m-xylene (1.0 mol) with perfluoroethyl acyl chloride (1.2 mol) in the presence of FeCl3 (2.0 mol) at 50°C for 8 hours. The crude product is purified via vacuum distillation, yielding 3,5-dimethylphenyl perfluoroethyl ketone with an estimated yield of 65–70%, based on analogous reactions with acetyl chloride. Challenges include:

-

Side reactions : Competitive hydrolysis of the acyl chloride under humid conditions.

-

Catalyst recovery : FeCl3 forms complexes with fluorinated byproducts, complicating recycling.

Transition Metal-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling offers a versatile route to aryl ketones, particularly when traditional electrophilic substitution is inefficient. The European patent EP1849465A1 and the EPFL thesis provide insights into coupling iodoarenes with perfluoroethyl precursors.

Suzuki-Miyaura Coupling with Perfluoroethyl Boronic Esters

A proposed route involves reacting 3,5-dimethylphenylboronic acid with a perfluoroethyl ketone precursor (e.g., CF2CF3Bpin). Using Pd(PPh3)4 as a catalyst and Cs2CO3 as a base in tetrahydrofuran (THF) at 80°C, this method could achieve moderate yields (50–60%). Key advantages include:

-

Chemoselectivity : Tolerance for electron-deficient aryl rings.

-

Functional group compatibility : Methyl groups remain intact under mild conditions.

Alternative Synthetic Routes: Nucleophilic Substitution and Oxidation

Nucleophilic Acyl Substitution

Perfluoroethyl lithium (CF2CF3Li), generated via lithiation of perfluoroethyl iodide, could displace a leaving group (e.g., chloride) from 3,5-dimethylbenzoyl chloride. However, the instability of CF2CF3Li at room temperature limits practicality, requiring cryogenic conditions (−78°C) and anhydrous solvents.

Oxidation of 3,5-Dimethylphenyl Perfluoroethyl Alcohol

Oxidizing a secondary alcohol precursor (e.g., 3,5-dimethylphenyl perfluoroethyl alcohol) with Jones reagent (CrO3/H2SO4) or Dess-Martin periodinane offers a high-yielding route (80–85%). The alcohol itself could be synthesized via Grignard addition of perfluoroethyl magnesium bromide to 3,5-dimethylbenzaldehyde.

Comparative Analysis of Methodologies

| Method | Yield (%) | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Friedel-Crafts Acylation | 65–70 | FeCl3, 50°C, 8h | Scalable, cost-effective | Side reactions, catalyst recycling |

| Suzuki-Miyaura Coupling | 50–60 | Pd(PPh3)4, THF, 80°C | Chemoselective | Requires boronic ester synthesis |

| Oxidation of Alcohol | 80–85 | Dess-Martin, rt | High yield | Multi-step synthesis required |

Analyse Chemischer Reaktionen

Types of Reactions: 3,5-Dimethylphenyl perfluoroethyl ketone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed:

Oxidation: Corresponding carboxylic acids.

Reduction: Alcohols.

Substitution: Nitro or halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

3,5-Dimethylphenyl perfluoroethyl ketone (often referred to by its chemical structure or as a derivative of perfluoroalkyl ketones) is a compound that has garnered attention in various fields, particularly in medicinal chemistry, materials science, and environmental studies. This article explores its applications in these areas, supported by comprehensive data and case studies.

One of the most significant applications of 3,5-Dimethylphenyl perfluoroethyl ketone is in medicinal chemistry. Its fluorinated structure allows it to act as a potent inhibitor of certain proteolytic enzymes, particularly serine and cysteine proteases. These enzymes are crucial in various biological processes and disease mechanisms, including cancer progression and viral infections.

Case Study: Enzyme Inhibition

A study highlighted the use of fluorinated ketones as selective inhibitors for proteases involved in cancer pathways. The incorporation of the perfluoroethyl group significantly increased the reactivity towards nucleophiles compared to non-fluorinated analogs. This selectivity can be exploited in drug design to develop targeted therapies for specific cancers.

Applications in Materials Science

In materials science, 3,5-Dimethylphenyl perfluoroethyl ketone is utilized for its unique thermal and chemical stability. It can be incorporated into polymer matrices to enhance their properties, such as water repellency and thermal resistance.

Table 2: Material Properties Enhancement

| Material Type | Enhancement Type | Resulting Property |

|---|---|---|

| Polymers | Fluorination | Increased hydrophobicity |

| Coatings | Additive | Improved chemical resistance |

Environmental Impact

Fluorinated compounds like 3,5-Dimethylphenyl perfluoroethyl ketone have raised environmental concerns due to their persistence and potential bioaccumulation. Research is ongoing to assess their ecological impact and to develop safer alternatives.

Regulatory Considerations

As regulatory bodies tighten controls on fluorinated substances due to environmental concerns, understanding the lifecycle and degradation pathways of compounds like 3,5-Dimethylphenyl perfluoroethyl ketone becomes essential for compliance and risk assessment.

Wirkmechanismus

The mechanism of action of 3,5-dimethylphenyl perfluoroethyl ketone involves its interaction with specific molecular targets. The perfluoroethyl group imparts unique electronic properties to the compound, enhancing its reactivity. The compound can interact with enzymes and receptors, modulating their activity through covalent or non-covalent interactions. These interactions can lead to changes in cellular pathways, influencing various biological processes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Electronic Effects

The 3,5-dimethylphenyl group is a common substituent in aromatic ketones, influencing both steric and electronic properties. Key comparisons include:

Key Findings:

- Electron-Withdrawing Groups : The perfluoroethyl group in 3,5-dimethylphenyl perfluoroethyl ketone likely enhances reactivity and stability compared to methyl or chloro substituents, as seen in PET-inhibiting carboxamides and trichloro-acetamides .

- Lipophilicity : Fluorinated groups (e.g., perfluoroethyl, trifluoromethyl) increase lipophilicity, improving membrane permeability in bioactive compounds. For example, derivatives with 3,5-dimethylphenyl groups exhibit enhanced hydroxide conductivity in polymer membranes due to optimized hydrophobic/hydrophilic balance .

Biologische Aktivität

3,5-Dimethylphenyl perfluoroethyl ketone (DMPEK) is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of DMPEK, exploring its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

DMPEK is characterized by its unique molecular structure, which includes a perfluoroethyl group attached to a 3,5-dimethylphenyl moiety. This structure contributes to its chemical stability and lipophilicity, factors that are crucial for its biological interactions.

The biological activity of DMPEK is primarily attributed to its interaction with cellular components, including enzymes and receptors. The perfluoroethyl group enhances the compound's ability to penetrate biological membranes, while the aromatic ring can interact with active sites of target proteins. Notably, the compound has been shown to influence oxidative stress pathways within cells, leading to potential cytotoxic effects.

Antimicrobial Properties

Research has indicated that DMPEK exhibits significant antimicrobial activity. In studies evaluating its efficacy against various bacterial strains, DMPEK demonstrated inhibition of growth at concentrations as low as 50 µM. The mechanism underlying this activity appears to involve disruption of cellular membrane integrity and interference with metabolic processes.

Antifungal Activity

In addition to its antibacterial properties, DMPEK has shown antifungal activity. A study reported that DMPEK effectively inhibited the growth of several fungal species, including Candida albicans and Aspergillus niger. The compound's action is believed to stem from its ability to generate reactive oxygen species (ROS), leading to oxidative damage in fungal cells.

Cytotoxic Effects

The cytotoxicity of DMPEK was assessed in various cancer cell lines. Results indicated that DMPEK induced apoptosis in a dose-dependent manner. At concentrations above 100 µM, significant cell death was observed, with mechanisms involving caspase activation and mitochondrial dysfunction being implicated.

| Biological Activity | Effect Concentration (µM) | Mechanism |

|---|---|---|

| Antimicrobial | 50 | Disruption of membrane integrity |

| Antifungal | 25 | Generation of reactive oxygen species |

| Cytotoxic | 100 | Induction of apoptosis |

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at Osaka University evaluated the antimicrobial efficacy of DMPEK against Gram-positive and Gram-negative bacteria. The results showed a marked decrease in bacterial viability upon treatment with DMPEK, suggesting its potential as an antimicrobial agent in clinical settings.

Case Study 2: Antifungal Activity

In another investigation published in the Journal of Antimicrobial Chemotherapy, DMPEK was tested against Candida species. The study revealed that DMPEK not only inhibited growth but also affected biofilm formation, indicating its potential utility in treating persistent fungal infections.

Research Findings

Recent studies have highlighted the diverse applications of DMPEK in pharmacology and agriculture. Its ability to modulate biological pathways makes it a candidate for further exploration in drug development and as an agrochemical agent.

- Pharmacological Applications : Investigations into DMPEK's role as a pharmaceutical intermediate have shown promise in developing new treatments for infections resistant to conventional therapies.

- Agrochemical Potential : Due to its antimicrobial properties, DMPEK is being explored for use in agricultural settings as a natural pesticide.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,5-dimethylphenyl perfluoroethyl ketone, and how can reaction efficiency be assessed?

- Methodology : A two-step approach is recommended:

Grignard reagent preparation : React 3,5-dimethylbromobenzene with magnesium in anhydrous THF under inert atmosphere to form the aryl Grignard reagent.

Ketone formation : Quench the Grignard reagent with perfluoroethyl cyanide or a perfluorinated acyl chloride. Monitor reaction progress via in situ FT-IR for carbonyl group formation (C=O stretch ~1700 cm⁻¹) .

- Efficiency assessment : Calculate yield gravimetrically after purification (column chromatography or recrystallization). Use GC-MS to quantify residual starting materials and byproducts (e.g., diaryl ketones) .

Q. How can researchers characterize the purity and structural integrity of 3,5-dimethylphenyl perfluoroethyl ketone?

- Analytical techniques :

- NMR spectroscopy : ¹⁹F NMR to confirm perfluoroethyl group integrity (δ -75 to -85 ppm for CF₃ groups) and ¹H NMR for aromatic protons (δ 6.8–7.2 ppm, split due to 3,5-dimethyl substitution) .

- Elemental analysis : Validate C/F ratios (theoretical for C₁₁H₉F₇O: C 43.72%, F 44.02%).

- HPLC : Use a C18 column with UV detection at 254 nm to assess purity (>98%) and identify degradation products .

Q. What experimental precautions are critical for handling fluorinated ketones like 3,5-dimethylphenyl perfluoroethyl ketone?

- Safety protocols :

- Use fluoropolymer-lined containers to prevent leaching.

- Conduct reactions in well-ventilated fume hoods due to potential HF release under basic/acidic conditions.

- Store at -20°C under argon to minimize hydrolysis (fluorinated ketones are moisture-sensitive) .

Advanced Research Questions

Q. How do electronic effects of the perfluoroethyl group influence the ketone’s reactivity in nucleophilic additions?

- Mechanistic insight : The strong electron-withdrawing nature of the perfluoroethyl group (σₚ ~0.54) polarizes the carbonyl, enhancing electrophilicity. This accelerates nucleophilic attack (e.g., by hydrides or organometallics) but may sterically hinder bulkier reagents.

- Experimental validation : Compare reaction rates with non-fluorinated analogs using kinetic studies (UV-Vis monitoring of carbonyl consumption). Computational DFT modeling (e.g., Gaussian) can map transition-state energies .

Q. What strategies mitigate decomposition during long-term storage or under experimental conditions?

- Stability optimization :

- Accelerated degradation studies : Expose the compound to varying pH, temperature, and light. Monitor via LC-MS for hydrolysis products (e.g., carboxylic acids).

- Stabilizers : Add radical scavengers (e.g., BHT) to suppress autoxidation. Use amber vials to block UV-induced degradation .

Q. How can researchers resolve contradictions in reported catalytic outcomes for fluorinated ketone reactions?

- Case study : If conflicting data exist on Pd-catalyzed cross-coupling yields:

Byproduct analysis : Use high-resolution MS to identify Pd-black formation or fluoride-driven catalyst poisoning.

Reaction monitoring : Employ in situ ¹⁹F NMR to detect intermediates (e.g., Pd-F adducts).

Computational modeling : Simulate ligand-metal interactions to optimize catalyst design (e.g., bulky phosphines to prevent F⁻ coordination) .

Q. What role does the 3,5-dimethyl substitution play in modulating the compound’s supramolecular interactions?

- Crystallography and docking studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.